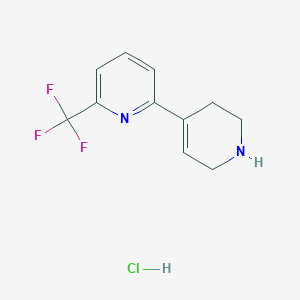

6-(Trifluoromethyl)-1',2',3',6'-tetrahydro-2,4'-bipyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Trifluoromethyl)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine hydrochloride is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a trifluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of pharmaceutical agents . The unique structure of this compound makes it a valuable subject of study for various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a pyridine derivative with a trifluoromethylating agent under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability . The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality and consistency of the product.

Análisis De Reacciones Químicas

Types of Reactions

6-(Trifluoromethyl)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives . Substitution reactions can lead to the formation of a wide range of functionalized compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been explored for its neuroprotective effects. Research indicates that derivatives of this compound can protect neurons from damage, making it a candidate for treating neurodegenerative diseases. For instance, a study demonstrated that certain derivatives conferred significant protection in human-induced pluripotent stem cell-derived neurons, with viability rates exceeding 80% .

Case Study: Neuroprotective Properties

A specific derivative of 6-(trifluoromethyl)-1',2',3',6'-tetrahydro-2,4'-bipyridine hydrochloride was tested for its ability to maintain neuronal viability under stress conditions. The results showed that the compound's structural modifications influenced its protective efficacy, with certain configurations yielding higher cell survival rates .

Material Science Applications

In material science, the trifluoromethyl group in the compound enhances its thermal stability and solubility in organic solvents. This property makes it useful in the development of advanced materials such as polymers and coatings that require high-performance characteristics.

Table: Comparison of Properties

| Property | Before Modification | After Modification |

|---|---|---|

| Thermal Stability | Low | High |

| Solubility | Poor | Improved |

| Chemical Reactivity | Moderate | Enhanced |

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block for creating complex molecules.

Case Study: Synthesis of Bioactive Compounds

In a recent study, the compound was utilized to synthesize novel pyridine-based ligands for metal catalysis. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in synthetic organic chemistry .

Mecanismo De Acción

The mechanism of action of 6-(Trifluoromethyl)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects . The pathways involved in its action include modulation of enzyme activity and alteration of receptor signaling .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 6-(Trifluoromethyl)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine hydrochloride include:

Trifluridine: A nucleoside analog used as an antiviral agent.

Ubrogepant: A medication used for the acute treatment of migraine.

Uniqueness

What sets 6-(Trifluoromethyl)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine hydrochloride apart from these similar compounds is its unique combination of a bipyridine core with a trifluoromethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

6-(Trifluoromethyl)-1',2',3',6'-tetrahydro-2,4'-bipyridine hydrochloride is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of pharmaceutical agents, making this compound a candidate for various therapeutic applications.

- IUPAC Name: 2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine; hydrochloride

- Molecular Formula: C11H11F3N2·HCl

- Molecular Weight: 270.67 g/mol

- Solubility: Soluble in water and common organic solvents like ethanol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group may facilitate stronger binding interactions due to its electron-withdrawing properties, which can enhance the compound's efficacy in inhibiting target proteins.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Antimicrobial Activity: The compound has shown potential antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis .

- Cytotoxic Effects: In vitro studies indicate that it may exhibit cytotoxic effects on cancer cell lines, although further investigation is required to assess selectivity and safety profiles.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antibacterial Activity:

- A study demonstrated that derivatives of similar compounds exhibited submicromolar inhibition of bacterial Sfp-PPTase without affecting human orthologues, indicating potential for selective antibacterial agents .

- In another study, various derivatives were screened for their ability to inhibit HIV replication, with some exhibiting significant activity at low concentrations .

- Structure-Activity Relationship (SAR):

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against MRSA. The compound demonstrated an IC50 value below 10 μM, indicating strong antibacterial potential without significant cytotoxicity towards human cells.

Case Study 2: HIV Replication Inhibition

In a study assessing HIV replication, several analogues based on the bipyridine scaffold were tested. One analogue showed an EC50 value of 5 μM with a selectivity index greater than 10, highlighting its potential as a dual inhibitor of RNase H in HIV-infected cells .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Trifluridine | Nucleoside analog | Antiviral agent |

| Ubrogepant | CGRP receptor antagonist | Migraine treatment |

| This compound | Bipyridine derivative | Antibacterial and potential anticancer agent |

Propiedades

IUPAC Name |

2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2.ClH/c12-11(13,14)10-3-1-2-9(16-10)8-4-6-15-7-5-8;/h1-4,15H,5-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJNXXGYPOAERS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=NC(=CC=C2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.